molecular formula C15H13N3OS B6307036 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 82619-74-7

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6307036
CAS RN: 82619-74-7
M. Wt: 283.4 g/mol
InChI Key: FVKSTUVTDRCVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4MPT) is an organic compound belonging to the pyrimidin-2-amine class of compounds. 4MPT is a colorless, crystalline solid that is soluble in water and has a melting point of 211°C. It is a versatile compound with a wide range of applications in the scientific research field due to its unique properties.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has a wide range of applications in the scientific research field due to its unique properties. It is used as a building block for the synthesis of various heterocyclic compounds, such as pyrimidines, thiophenes, and oxazoles. It is also used in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. In addition, 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is believed to act as a ligand for certain receptors in the body, such as the serotonin and dopamine receptors. It is also thought to interact with other proteins in the body, such as enzymes and transporters. The exact mechanism of action of 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is still not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are still not fully understood. However, some studies have suggested that 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine may have anti-inflammatory, antiviral, and antifungal properties. In addition, 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to have a stimulatory effect on the central nervous system, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is its versatility. It can be used in a wide range of applications, including the synthesis of heterocyclic compounds, pharmaceuticals, and organic electronic materials. In addition, 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is relatively stable and can be stored for long periods of time. The main limitation of using 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is its toxicity. 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is toxic and should be handled with care.

Future Directions

The future directions for 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine research include further exploring its biochemical and physiological effects, investigating its potential therapeutic applications, and developing new methods for its synthesis. In addition, further research should be conducted to better understand its mechanism of action and to identify potential drug interactions. Finally, further research should be conducted to develop new methods for its purification and characterization.

Synthesis Methods

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized through a variety of methods, including the condensation reaction, the Michael addition reaction, and the Wittig reaction. The condensation reaction is the most common method used to synthesize 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. This method involves the reaction of 4-methoxyphenylacetone, thiophen-2-ylmagnesium bromide, and pyrimidine-2-amine in a solvent such as ethanol. The Michael addition reaction involves the reaction of 4-methoxyphenylacetone, thiophen-2-ylmagnesium bromide, and pyrimidine-2-amine in a solvent such as dichloromethane. The Wittig reaction involves the reaction of 4-methoxyphenylacetone, thiophen-2-ylmagnesium bromide, and pyrimidine-2-amine in a solvent such as tetrahydrofuran.

properties

IUPAC Name

4-(4-methoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-11-6-4-10(5-7-11)12-9-13(18-15(16)17-12)14-3-2-8-20-14/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKSTUVTDRCVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.